molecular formula C13H16F3N3O2 B8560414 tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No. B8560414
M. Wt: 303.28 g/mol
InChI Key: HJBYWCOEMHKLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879848B2

Procedure details

0.52 mL of sodium ethoxide (21% wt. ethanol solution) was added at room temperature to a solution in which 95 mg (1.18 mmol) of formamidine hydrochloric acid salt was dissolved in 2 mL of anhydrous ethanol at room temperature. After stirring at room temperature for 10 minutes, to the resulting solution, was added a solution in which 232 mg (0.786 mmol) of tert-butyl-3-oxo-4-(trifluoroacetyl)-piperidine-1-carboxylate (product of PREPARATION 47) was diluted with 2 mL of anhydrous ethanol. Thereafter, the temperature of the solution was raised to 80° C., followed by stirring for about 18 hours. After cooling to room temperature, ethanol was removed under reduced pressure, and the reaction solution was diluted with ethylacetate, then washed in sequence aqueous NaCl. An organic layer was dried over anhydrous magnesium sulfate and filtered off. The filtrated solution was distilled off under reduced pressure and then, the residue was isolated and purified by prep-TLC (ethylacetate 20% normal hexane in solvent) to give 30 mg of the title compound in a yield of 13%
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
232 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
13%

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].Cl.[CH:6]([NH2:8])=[NH:7].[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][CH:19]([C:22](=O)[C:23]([F:26])([F:25])[F:24])[C:18](=O)[CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10]>C(O)C>[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][C:19]2[C:22]([C:23]([F:26])([F:24])[F:25])=[N:8][CH:6]=[N:7][C:18]=2[CH2:17]1)=[O:15])([CH3:12])([CH3:10])[CH3:11] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.52 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
95 mg
Type
reactant
Smiles
Cl.C(=N)N
Step Two
Name
Quantity
232 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)C(C(F)(F)F)=O)=O
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 10 minutes, to the resulting solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the temperature of the solution was raised to 80° C.
STIRRING
Type
STIRRING
Details
by stirring for about 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
ethanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the reaction solution was diluted with ethylacetate
WASH
Type
WASH
Details
washed in sequence aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
An organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered off
DISTILLATION
Type
DISTILLATION
Details
The filtrated solution was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was isolated
CUSTOM
Type
CUSTOM
Details
purified by prep-TLC (ethylacetate 20% normal hexane in solvent)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC=2N=CN=C(C2CC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 12.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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